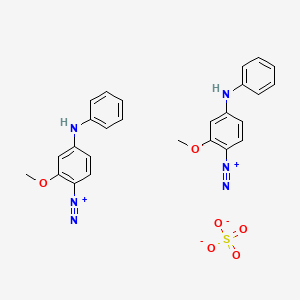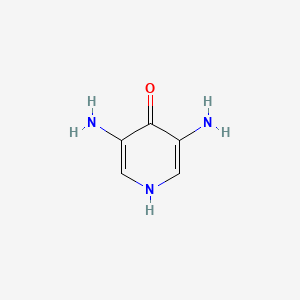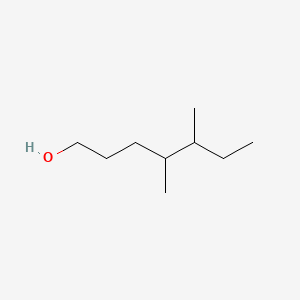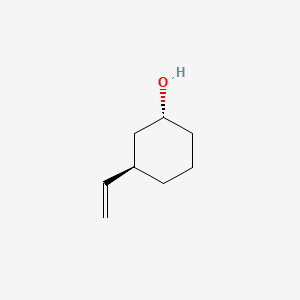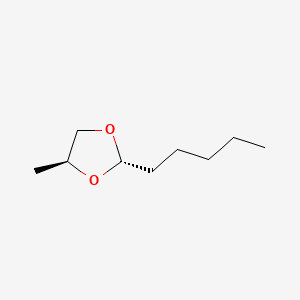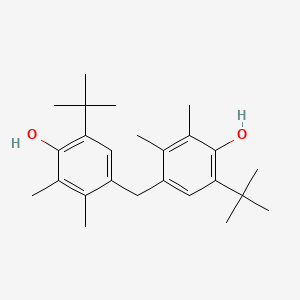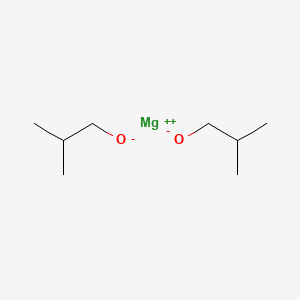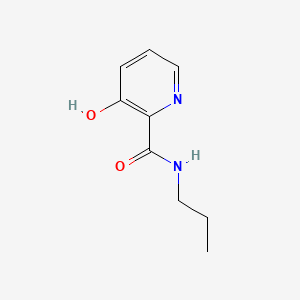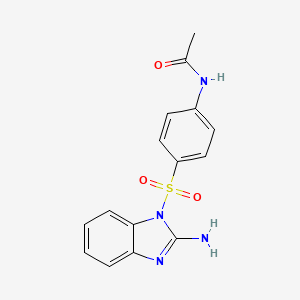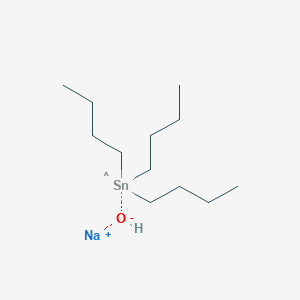
Sodium tributylstannolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium tributylstannolate is an organotin compound with the chemical formula C12H27NaOSn. It is a derivative of tributyltin, which is known for its applications in various industrial and research fields. This compound is characterized by its unique structure, where a sodium ion is bonded to a tributylstannyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sodium tributylstannolate can be synthesized through the reaction of tributyltin chloride with sodium hydroxide. The reaction typically occurs in an aqueous medium, where tributyltin chloride is dissolved in water and sodium hydroxide is added gradually. The reaction proceeds as follows:
(C4H9)3SnCl+NaOH→(C4H9)3SnONa+HCl
The reaction is usually carried out at room temperature, and the product is isolated by filtration and drying.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in reactors equipped with stirring mechanisms to ensure thorough mixing of reactants. The process is optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature, concentration of reactants, and reaction time, are carefully controlled to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium tributylstannolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tributyltin oxide.
Reduction: It can be reduced to form tributyltin hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the tributylstannyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides, cyanides, and thiolates are commonly used.
Major Products Formed
Oxidation: Tributyltin oxide.
Reduction: Tributyltin hydride.
Substitution: Various organotin compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Sodium tributylstannolate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: It is studied for its potential biological activity and effects on living organisms.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers, coatings, and as a stabilizer in PVC.
Mécanisme D'action
The mechanism of action of sodium tributylstannolate involves its interaction with various molecular targets. It can act as a nucleophile, participating in substitution reactions with electrophiles. The tributylstannyl group can also interact with biological molecules, potentially affecting cellular processes and pathways. The exact molecular targets and pathways are still under investigation, but it is known to influence enzyme activity and cellular signaling.
Comparaison Avec Des Composés Similaires
Sodium tributylstannolate is unique compared to other organotin compounds due to its specific structure and reactivity. Similar compounds include:
Tributyltin chloride: Used as a precursor in the synthesis of this compound.
Tributyltin oxide: Formed through the oxidation of this compound.
Tributyltin hydride: Formed through the reduction of this compound.
These compounds share similar chemical properties but differ in their reactivity and applications. This compound is particularly valued for its versatility in synthetic chemistry and potential biological applications.
Propriétés
Numéro CAS |
85938-52-9 |
|---|---|
Formule moléculaire |
C12H28NaOSn |
Poids moléculaire |
330.05 g/mol |
InChI |
InChI=1S/3C4H9.Na.H2O.Sn/c3*1-3-4-2;;;/h3*1,3-4H2,2H3;;1H2;/q;;;+1;;/p-1 |
Clé InChI |
RUYXNCNSWSVQNW-UHFFFAOYSA-M |
SMILES canonique |
CCCC[Sn](CCCC)CCCC.[OH-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


